ML-298

Description

Properties

IUPAC Name |

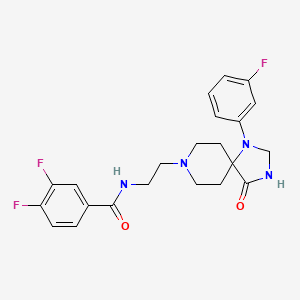

3,4-difluoro-N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23F3N4O2/c23-16-2-1-3-17(13-16)29-14-27-21(31)22(29)6-9-28(10-7-22)11-8-26-20(30)15-4-5-18(24)19(25)12-15/h1-5,12-13H,6-11,14H2,(H,26,30)(H,27,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAPVAKKLQGLNOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C(=O)NCN2C3=CC(=CC=C3)F)CCNC(=O)C4=CC(=C(C=C4)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23F3N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ML-298 discovery and development

An In-depth Technical Guide on the Discovery and Development of the GIRK Channel Activator ML297 (ML-298)

Disclaimer: The query for "this compound" has been interpreted as a likely reference to the G-protein-coupled inwardly rectifying potassium (GIRK) channel activator, ML297 (also known as VU0456810). This document will focus on the discovery, development, and technical specifications of ML297.

Introduction

G-protein-activated inwardly rectifying potassium (GIRK) channels, a family of ion channels also known as Kir3.1-3.4, are critical regulators of neuronal excitability and cardiac rhythm.[1][2] Their activation leads to an efflux of potassium ions, hyperpolarizing the cell membrane and reducing cellular excitability.[3] This mechanism has implicated GIRK channels in a variety of physiological processes and pathological conditions, including epilepsy, anxiety, pain, and addiction.[4] Despite their therapeutic potential, the development of potent and selective pharmacological modulators has been a long-standing challenge.[2] This guide details the discovery and development of ML297, the first potent and selective small-molecule activator of GIRK1-containing channels.[5]

Discovery of ML297

The discovery of ML297 originated from a high-throughput screening (HTS) campaign designed to identify modulators of GIRK channels.[5][6] The screening utilized a thallium flux assay, a robust method for measuring the activity of potassium channels, in HEK293 cells co-expressing the mGlu₈ receptor and GIRK1/2 channels.[5]

High-Throughput Screening and Lead Identification

The initial screening identified an asymmetrical urea compound, CID736191, as a confirmed activator of GIRK1/2 with a half-maximal effective concentration (EC₅₀) of approximately 1 μM.[5] This compound's modular chemical structure made it an ideal starting point for chemical optimization through iterative parallel synthesis.[5] A diversity-oriented modular design strategy was employed to systematically explore the structure-activity relationship (SAR) by modifying three distinct regions of the parent compound.[5] This effort led to the synthesis and characterization of numerous analogs, ultimately resulting in the identification of ML297 (CID 56642816, VU0456810) as a potent and selective GIRK activator.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data for ML297, including its potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Potency and Selectivity of ML297

| Channel Subunit | Assay Type | EC₅₀ (nM) | Reference |

| GIRK1/2 | Thallium Flux | 160 | [5][6] |

| GIRK1/2 | Electrophysiology | 233 ± 38 | [7] |

| GIRK1/3 | Thallium Flux | 914 | |

| GIRK1/4 | Thallium Flux | 887 | |

| GIRK2 | Thallium Flux | Inactive | [5] |

| GIRK2/3 | Thallium Flux | Inactive | [8] |

Table 2: Off-Target Activity of ML297

| Target | Assay Type | Activity | Reference |

| hERG | Radioligand Binding | IC₅₀ ≈ 10 μM | [6] |

| 5-HT₂ₑ | Radioligand Binding | Modest Activity at 10 μM | [6] |

| Sigma σ₁ | Radioligand Binding | Modest Activity at 10 μM | [6] |

| GABAₐ | Radioligand Binding | Modest Activity at 10 μM | [6] |

| GABAₐ | Electrophysiology | No Activation | [6] |

Table 3: In Vitro and In Vivo Pharmacokinetic Properties of ML297

| Parameter | Species | Value | Reference |

| Solubility | - | 17.5 μM | [5] |

| Plasma Protein Binding (fu) | Mouse | 0.026 | [5] |

| Liver Microsome Metabolism (ClHEP) | Mouse | 88 mL/min/kg | [5] |

| Plasma Protein Binding (% free) | Rat | 5.0 | [9] |

| Plasma Protein Binding (% free) | Human | 1.0 | [9] |

| Intrinsic Clearance (ClINT) | Rat | 382 mL/min/kg | [9] |

| Hepatic Clearance (ClHEP) | Rat | 59.2 mL/min/kg | [9] |

| Intrinsic Clearance (ClINT) | Human | 43.0 mL/min/kg | [9] |

| Hepatic Clearance (ClHEP) | Human | 14.1 mL/min/kg | [9] |

Experimental Protocols

Thallium Flux Assay for GIRK Channel Activation

This assay is a fluorescence-based method to measure the activity of potassium channels by detecting the influx of thallium (Tl⁺), which acts as a surrogate for K⁺.[10]

-

Cell Culture: HEK-293 cells stably expressing the desired GIRK channel subunits (e.g., GIRK1/2) are cultured in T-175 flasks.[11]

-

Cell Plating: Cells are dislodged, resuspended, and plated into 384-well, clear-bottom, black-walled plates and incubated overnight.[11]

-

Dye Loading: The cell culture medium is replaced with a dye-loading buffer containing a Tl⁺-sensitive fluorescent dye (e.g., Thallos AM) and incubated for 1 hour at room temperature.[11]

-

Assay Procedure:

-

The dye-loading solution is replaced with an assay buffer.[11]

-

The plate is placed in a kinetic plate reader, and baseline fluorescence is measured for 10 seconds.[11]

-

The test compound (e.g., ML297) is added, and the plate is incubated for 2 minutes.[11]

-

A Tl⁺-stimulus buffer is added, and fluorescence is measured for an additional 2 minutes.[11]

-

-

Data Analysis: The increase in fluorescence, indicative of Tl⁺ influx through open GIRK channels, is used to determine the potency (EC₅₀) of the compound.[11]

Whole-Cell Electrophysiology

This technique directly measures the ion flow through channels in the cell membrane.

-

Cell Preparation: HEK293 cells transfected with the GIRK channel subunits of interest are used.[7]

-

Recording Setup:

-

Cells are placed in a recording chamber with a bath solution containing a physiological concentration of ions.[12]

-

A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane (giga-seal).

-

The membrane patch under the pipette is ruptured to achieve the whole-cell configuration.

-

-

Data Acquisition:

-

The cell is voltage-clamped at a holding potential (e.g., -70 mV).[5]

-

The test compound is applied to the bath solution.[5]

-

The resulting inward current, carried by K⁺ ions flowing through the activated GIRK channels, is recorded.[5]

-

The current-voltage relationship can be determined by applying a series of voltage steps.[5]

-

-

Data Analysis: The magnitude and characteristics of the recorded currents are analyzed to determine the efficacy and mechanism of action of the compound.

Signaling Pathways and Experimental Workflows

GIRK Channel Signaling Pathway

GIRK channels are typically activated by G-protein-coupled receptors (GPCRs). Upon ligand binding, the GPCR activates a heterotrimeric G-protein, causing the dissociation of the Gα and Gβγ subunits. The Gβγ subunit then directly binds to the GIRK channel, leading to its opening.[1] ML297, however, acts as a direct activator of GIRK1-containing channels, independent of G-protein activation.[5][6] This activation still requires the presence of the membrane phospholipid PIP₂.[6]

Caption: GIRK Channel Signaling Pathway.

ML297 Discovery Workflow

The discovery of ML297 followed a systematic workflow beginning with a large-scale screen and progressing through chemical optimization and detailed characterization.

Caption: ML297 Discovery Workflow.

Conclusion

ML297 represents a significant advancement in the field of ion channel pharmacology, providing a potent and selective tool for probing the function of GIRK1-containing channels. Its discovery through a systematic HTS and chemical optimization campaign highlights the power of modern drug discovery platforms. The detailed characterization of its mechanism of action and in vivo properties has established ML297 as a valuable research tool and a potential starting point for the development of novel therapeutics targeting a range of neurological disorders.[5] The data and protocols presented in this guide offer a comprehensive technical overview for researchers and drug development professionals working in this area.

References

- 1. G protein-coupled inwardly rectifying potassium channel - Wikipedia [en.wikipedia.org]

- 2. ML297 (VU0456810), the first potent and selective activator of the GIRK potassium channel, displays antiepileptic properties in mice [pubmed.ncbi.nlm.nih.gov]

- 3. Emerging concepts for G protein-gated inwardly rectifying potassium (GIRK) channels in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small Molecule-GIRK Potassium Channel Modulators That Are Anxiolytic Therapeutics | Center for Technology Transfer & Commercialization [legacy.cttc.co]

- 5. ML297 (VU0456810), the First Potent and Selective Activator of the GIRK Potassium Channel, Displays Antiepileptic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advances in Targeting GIRK Channels in Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Table 3, In vitro DMPK Profile of ML297 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. ionbiosciences.com [ionbiosciences.com]

- 11. Thallium Flux Assay [bio-protocol.org]

- 12. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to ML-298: A Selective PLD2 Inhibitor

This technical guide provides a comprehensive overview of this compound, a potent and selective allosteric inhibitor of Phospholipase D2 (PLD2). This document details its biochemical and cellular activity, selectivity profile, the experimental protocols for its characterization, and its role in modulating PLD2-mediated signaling pathways.

Introduction

Phospholipase D (PLD) enzymes are critical signaling proteins that catalyze the hydrolysis of phosphatidylcholine (PC) to generate the lipid second messenger, phosphatidic acid (PA). PA is integral to a multitude of cellular processes, including vesicle trafficking, cytoskeletal organization, cell proliferation, and survival.[1][2] The two major mammalian isoforms, PLD1 and PLD2, share sequence homology but are distinctly regulated and have different physiological roles.[3] Dysregulation of PLD activity, particularly PLD2, has been implicated in various diseases, including cancer and neurological disorders.[3]

This compound emerged from a diversity-oriented synthesis approach and was identified as a potent and highly selective inhibitor of PLD2.[4] It belongs to the 1,3,8-triazaspiro[4.5]decane class of compounds.[3] Its selectivity for PLD2 over PLD1 makes it an invaluable tool for dissecting the specific functions of PLD2 in complex biological systems.[3][4]

Quantitative Data Presentation

The inhibitory activity and selectivity of this compound have been characterized in both biochemical and cell-based assays. The following tables summarize the key quantitative data.

Table 1: Inhibitory Activity of this compound against PLD Isoforms

| Compound | Target | IC50 (nM) | Assay Type | Reference |

| This compound | PLD1 | >20,000 | Cellular | [3][4] |

| This compound | PLD2 | 355 | Cellular | [3][4] |

Table 2: Selectivity Profile of this compound

| Parameter | Value | Reference |

| Fold Selectivity (PLD1/PLD2) | >53-fold | [3][4] |

Table 3: Ancillary Pharmacology of this compound

| Target | Species | % Inhibition (@10µM) | Reference |

| Dopamine D2S | Human | 94 | [5] |

| Dopamine D4.2 | Human | 101 | [5] |

| Opiate K | Human | 94 | [5] |

| hERG | Human | 78 | [5] |

Note: Further optimization of this compound led to the development of ML-395, a next-generation PLD2 inhibitor with an improved pharmacokinetic profile and reduced off-target effects.[6][7]

Experimental Protocols

The characterization of this compound involves a series of biochemical and cellular assays to determine its potency, selectivity, and mechanism of action.

In Vitro PLD Enzyme Inhibition Assay (Biochemical Assay)

This assay directly measures the effect of the inhibitor on the enzymatic activity of purified PLD1 and PLD2.

Methodology:

-

Enzyme Preparation: Recombinant human PLD1 and PLD2 enzymes are purified.

-

Substrate Preparation: A fluorescent or radiolabeled phosphatidylcholine substrate is prepared in a suitable buffer.

-

Inhibitor Preparation: this compound is serially diluted to a range of concentrations.

-

Reaction: The purified PLD enzyme is pre-incubated with varying concentrations of this compound. The reaction is initiated by the addition of the PC substrate.

-

Detection: The formation of the product (phosphatidic acid or a labeled choline derivative) is measured over time using an appropriate detection method (e.g., fluorescence plate reader, scintillation counting).

-

Data Analysis: The rate of product formation is plotted against the inhibitor concentration to determine the IC50 value.

Cell-Based PLD Activity Assay

This assay measures the inhibition of PLD activity within a cellular context.

Methodology:

-

Cell Culture: A suitable cell line (e.g., U87-MG glioblastoma cells) is cultured in appropriate media.[3]

-

Cell Treatment: Cells are treated with varying concentrations of this compound for a defined period.

-

PLD Stimulation: PLD activity is stimulated using an appropriate agonist (e.g., phorbol 12-myristate 13-acetate - PMA).

-

Transphosphatidylation Reaction: In the presence of a primary alcohol (e.g., n-butanol), PLD catalyzes a transphosphatidylation reaction, producing a phosphatidylalcohol instead of phosphatidic acid. This unique product can be readily quantified.

-

Lipid Extraction and Quantification: Lipids are extracted from the cells, and the amount of phosphatidylalcohol is quantified using techniques such as liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: The amount of phosphatidylalcohol produced is normalized to a control and plotted against the inhibitor concentration to calculate the cellular IC50.

Signaling Pathways and Visualization

PLD2 is a hub for numerous signaling pathways that regulate critical cellular functions. This compound, by selectively inhibiting PLD2, allows for the elucidation of these specific pathways.

PLD2-Mediated Signaling

PLD2 is activated by a variety of stimuli, including growth factors and hormones.[1] The phosphatidic acid (PA) produced by PLD2 acts as a lipid second messenger, recruiting and activating downstream effector proteins. One key pathway involves the interaction of PLD2 with the growth factor receptor-bound protein 2 (Grb2).[1][2] This interaction can lead to the activation of the Ras/MEK/ERK signaling cascade, which is crucial for cell proliferation and transformation.[1]

Caption: PLD2 signaling cascade initiated by growth factors.

Experimental Workflow for Inhibitor Characterization

The process of identifying and characterizing a selective inhibitor like this compound follows a structured workflow, from initial screening to detailed cellular analysis.

Caption: Workflow for the discovery and validation of a selective inhibitor.

Logical Relationship of this compound Selectivity

The utility of this compound as a research tool is defined by its high selectivity for PLD2 over the closely related PLD1 isoform.

Caption: Selective inhibition profile of this compound.

Conclusion

This compound is a well-characterized, potent, and highly selective allosteric inhibitor of PLD2.[4] Its favorable selectivity profile makes it an exceptional chemical probe for investigating the specific roles of PLD2 in health and disease.[3] The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to utilize this compound in their studies to further unravel the complexities of PLD2 signaling and explore its potential as a therapeutic target.

References

- 1. cusabio.com [cusabio.com]

- 2. Phospholipase D Signaling Pathways and Phosphatidic Acid as Therapeutic Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of Dual PLD1/2 and PLD2 Selective Inhibitors From a Common 1,3,8-Triazaspiro[4.5]decane Core: Discovery of ML298 and ML299 that Decrease Invasive Migration in U87-MG Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of a Selective, Allosteric PLD2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Table 1, Ricerca Profiling of ML298 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. A Next generation PLD2 inhibitor with improved physiochemical properties and DMPK profile for translational in vivo - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Discovery of a highly selective PLD2 inhibitor (ML395): a new probe with improved physiochemical properties and broad spectrum antiviral activity against influenza strains - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 3,4-Difluoro-N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]ethyl]benzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the potent and selective phospholipase D2 (PLD2) inhibitor, 3,4-Difluoro-N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]ethyl]benzamide. The information presented herein is curated for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Core Synthesis

The synthesis of the target compound, identified by its CAS number 1426916-02-0, is based on established methodologies for the preparation of related N-(2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)benzamide derivatives. The overall synthetic strategy involves the construction of the key intermediate, 8-(2-aminoethyl)-1-(3-fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one, followed by its acylation with 3,4-difluorobenzoyl chloride.

Experimental Protocols

The following protocols are adapted from the synthesis of analogous compounds and provide a robust framework for the preparation of 3,4-Difluoro-N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]ethyl]benzamide.

Part 1: Synthesis of tert-butyl (2-(1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)carbamate

This initial step involves a multi-component reaction to assemble the core triazaspiro[4.5]decanone structure.

-

Materials and Reagents:

Reagent Formula Molecular Weight 1-(3-Fluorophenyl)piperazine C10H13FN2 180.22 g/mol N-Boc-2-aminoacetaldehyde C7H13NO3 159.18 g/mol Potassium cyanide KCN 65.12 g/mol Methanol CH3OH 32.04 g/mol | Water | H2O | 18.02 g/mol |

-

Procedure:

-

Dissolve 1-(3-fluorophenyl)piperazine and N-Boc-2-aminoacetaldehyde in a mixture of methanol and water.

-

Cool the solution in an ice bath.

-

Slowly add a solution of potassium cyanide in water to the cooled mixture.

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Part 2: Synthesis of 8-(2-aminoethyl)-1-(3-fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one dihydrochloride

This step involves the deprotection of the Boc-protected amine.

-

Materials and Reagents:

Reagent Formula tert-butyl (2-(1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)carbamate C20H29FN4O3 Hydrochloric acid (4M in dioxane) HCl Dichloromethane CH2Cl2 | Methanol | CH3OH |

-

Procedure:

-

Dissolve tert-butyl (2-(1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)carbamate in dichloromethane, adding a minimal amount of methanol to aid dissolution.

-

Add a 4M solution of hydrochloric acid in dioxane to the mixture.

-

Stir the reaction at room temperature for approximately 36 hours.

-

Concentrate the reaction mixture under reduced pressure to yield the dihydrochloride salt of the amine as a solid.

-

Part 3: Synthesis of 3,4-Difluoro-N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]ethyl]benzamide

This is the final acylation step to yield the target compound.

-

Materials and Reagents:

Reagent Formula 8-(2-aminoethyl)-1-(3-fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one dihydrochloride C15H23Cl2FN4O 3,4-Difluorobenzoyl chloride C7H3Cl F2O N,N-Diisopropylethylamine (DIPEA) C8H19N | N,N-Dimethylformamide (DMF) | C3H7NO |

-

Procedure:

-

Dissolve 8-(2-aminoethyl)-1-(3-fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one dihydrochloride in N,N-dimethylformamide and cool the solution to 0 °C.

-

Add N,N-diisopropylethylamine to the mixture to neutralize the hydrochloride salt.

-

Slowly add 3,4-difluorobenzoyl chloride to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for approximately 12 hours.

-

Dilute the reaction mixture with water and extract the product with dichloromethane.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product by column chromatography or recrystallization.

-

Data Presentation

The following table provides a template for recording the quantitative data from the synthesis of 3,4-Difluoro-N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]ethyl]benzamide.

| Step | Starting Material | Product | Theoretical Yield (g) | Actual Yield (g) | Percentage Yield (%) | Purity (e.g., by HPLC) |

| 1 | 1-(3-Fluorophenyl)piperazine | tert-butyl (2-(1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)carbamate | ||||

| 2 | tert-butyl carbamate intermediate | 8-(2-aminoethyl)-1-(3-fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one dihydrochloride | ||||

| 3 | Amine dihydrochloride intermediate | 3,4-Difluoro-N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]ethyl]benzamide |

Mandatory Visualizations

Synthetic Workflow

Caption: Synthetic scheme for 3,4-Difluoro-N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]ethyl]benzamide.

Phospholipase D2 (PLD2) Signaling Pathway

The target compound is a potent inhibitor of Phospholipase D2 (PLD2). PLD enzymes catalyze the hydrolysis of phosphatidylcholine (PC) to generate phosphatidic acid (PA), a critical second messenger involved in various cellular processes.

Caption: Simplified PLD2 signaling pathway and the inhibitory action of the title compound.

Biological Context and Experimental Protocols

Phospholipase D2 (PLD2) as a Therapeutic Target

Phospholipase D (PLD) enzymes are crucial in cell signaling, catalyzing the conversion of phosphatidylcholine to the second messenger phosphatidic acid. There are two primary mammalian isoforms, PLD1 and PLD2. Inhibition of PLD activity has been linked to increased cancer cell apoptosis and decreased cell invasion and metastasis, making isoform-specific PLD inhibitors valuable tools for cancer research and potential therapeutics.

Experimental Protocol: In Vitro PLD2 Inhibition Assay

This protocol outlines a general method to assess the inhibitory activity of the synthesized compound against PLD2.

-

Materials and Reagents:

-

Purified recombinant human PLD2 enzyme

-

Phosphatidylcholine (PC) substrate (e.g., labeled with a fluorescent or radioactive tag)

-

Assay buffer (e.g., Tris-HCl buffer containing appropriate cofactors like MgCl2 and PIP2)

-

Synthesized inhibitor compound dissolved in DMSO

-

96-well microplates

-

Plate reader capable of detecting the chosen label (fluorescence or radioactivity)

-

-

Procedure:

-

Prepare a series of dilutions of the inhibitor compound in the assay buffer.

-

In a 96-well plate, add the PLD2 enzyme to each well.

-

Add the different concentrations of the inhibitor compound to the wells. Include a control with DMSO only.

-

Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37 °C).

-

Initiate the reaction by adding the PC substrate to all wells.

-

Incubate the reaction for a set period (e.g., 30-60 minutes) at 37 °C.

-

Stop the reaction (e.g., by adding a quenching solution).

-

Measure the signal (fluorescence or radioactivity) using a plate reader.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

This technical guide provides a foundational understanding of the synthesis and biological evaluation of 3,4-Difluoro-N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]ethyl]benzamide. Researchers are encouraged to adapt and optimize these protocols for their specific laboratory conditions.

The Selective PLD2 Inhibitor ML-298: A Technical Guide to its Role in the Phospholipase D Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the selective Phospholipase D2 (PLD2) inhibitor, ML-298, and its interaction with the broader Phospholipase D (PLD) signaling pathway. This document details the mechanism of action, quantitative biochemical data, and comprehensive experimental protocols relevant to the study of this compound and PLD signaling. The information presented is intended to support researchers and professionals in the fields of pharmacology, cell biology, and drug development in their exploration of PLD-mediated cellular processes.

Introduction to the Phospholipase D Signaling Pathway

Phospholipase D is a critical enzyme family involved in a myriad of cellular processes, including signal transduction, cell proliferation, migration, and vesicular trafficking.[1] The primary function of PLD is the hydrolysis of phosphatidylcholine (PC), a major component of eukaryotic cell membranes, to generate the signaling lipid phosphatidic acid (PA) and choline.[2] PA, in turn, acts as a second messenger, recruiting and activating a host of downstream effector proteins, thereby influencing numerous signaling cascades.

The PLD family in mammals consists of two main isoforms, PLD1 and PLD2, which share sequence homology but exhibit distinct subcellular localizations and regulatory mechanisms.[3] Dysregulation of PLD activity, particularly PLD2, has been implicated in the pathophysiology of various diseases, including cancer, neurodegenerative disorders, and infectious diseases, making it a compelling target for therapeutic intervention.[4][5]

This compound: A Selective PLD2 Inhibitor

This compound is a potent and highly selective small molecule inhibitor of PLD2.[2][6] It was identified through a diversity-oriented synthesis approach and represents a significant advancement over less selective or dual PLD1/2 inhibitors.[2] The selectivity of this compound allows for the specific interrogation of PLD2 function in cellular and in vivo models, helping to dissect the distinct roles of the two PLD isoforms.

Mechanism of Action

This compound acts as a direct inhibitor of PLD2 enzymatic activity.[6] While the precise binding mode is not fully elucidated, it is understood to interfere with the catalytic process of PC hydrolysis, thereby reducing the production of PA. This targeted inhibition allows for the study of downstream signaling events that are specifically dependent on PLD2-generated PA.

Quantitative Data on PLD Inhibitors

The following table summarizes the in vitro and cellular inhibitory concentrations (IC50) of this compound and other commonly used PLD inhibitors. This data provides a comparative view of their potency and selectivity for the PLD1 and PLD2 isoforms.

| Inhibitor | Target(s) | Assay Type | PLD1 IC50 (nM) | PLD2 IC50 (nM) | Selectivity (Fold, PLD1/PLD2) | Reference(s) |

| This compound | PLD2 | Cellular | >20,000 | 355 | >56 | [2][6] |

| Biochemical | >20,000 | 2,800 | >7 | [2] | ||

| ML-299 | PLD1/PLD2 | Cellular | 6 | 20 | 0.3 | [6][7] |

| Biochemical | 48 | 84 | 0.57 | [7] | ||

| VU0364739 | PLD2 | Cellular | 1,500 | 20 | 75 | [2] |

| Halopemide | PLD1/PLD2 | Biochemical | 220 | 310 | 0.71 | [4] |

| FIPI | PLD1/PLD2 | Biochemical | 25 | 20 | 1.25 | [8][9] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the study of this compound and PLD signaling.

In Vitro PLD Biochemical Assay

This assay measures the direct inhibitory effect of a compound on purified PLD enzyme activity.

Materials:

-

Purified recombinant human PLD1 or PLD2 enzyme

-

[³H-methyl]-phosphatidylcholine (³H-PC)

-

Phosphatidylinositol 4,5-bisphosphate (PIP2)

-

Scintillation cocktail

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4, 3 mM EGTA, 3 mM CaCl₂, 100 mM KCl, 3 mM DTT)

-

Test compound (e.g., this compound) dissolved in DMSO

Procedure:

-

Prepare a lipid substrate mixture by drying down a solution of PC (containing a trace amount of ³H-PC) and PIP2 under a stream of nitrogen.

-

Resuspend the lipid film in assay buffer by sonication to form small unilamellar vesicles.

-

In a reaction tube, combine the purified PLD enzyme, assay buffer, and the desired concentration of the test compound or DMSO (vehicle control).

-

Initiate the reaction by adding the lipid substrate vesicles.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).

-

Terminate the reaction by adding a quench solution (e.g., chloroform/methanol/HCl).

-

Perform a liquid-liquid extraction to separate the aqueous phase (containing the radiolabeled choline product) from the organic phase.

-

Quantify the amount of released [³H]-choline in the aqueous phase by scintillation counting.

-

Calculate the percent inhibition of PLD activity for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.

Cellular PLD Activity Assay (Transphosphatidylation)

This assay measures PLD activity within intact cells by taking advantage of the enzyme's ability to utilize primary alcohols as a nucleophile in a transphosphatidylation reaction.

Materials:

-

Cell line of interest (e.g., HEK293, U87-MG)

-

Cell culture medium and supplements

-

[³H]-palmitic acid

-

1-Butanol

-

Test compound (e.g., this compound)

-

Phosphate-buffered saline (PBS)

-

Lipid extraction solvents (e.g., chloroform, methanol)

-

Thin-layer chromatography (TLC) plates and developing solvents

-

Phosphorimager or scintillation counter

Procedure:

-

Seed cells in multi-well plates and allow them to adhere and grow to a desired confluency.

-

Label the cellular phospholipids by incubating the cells with [³H]-palmitic acid in the culture medium for 18-24 hours.

-

Wash the cells with PBS to remove unincorporated radiolabel.

-

Pre-incubate the cells with the test compound or vehicle control in serum-free medium for a specified time (e.g., 30 minutes).

-

Add 1-butanol (final concentration ~0.3-0.4%) to the medium to initiate the transphosphatidylation reaction.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Terminate the reaction by aspirating the medium and adding ice-cold methanol.

-

Scrape the cells and transfer the cell suspension to a tube.

-

Perform a Bligh-Dyer lipid extraction by adding chloroform and water.

-

Separate the organic and aqueous phases by centrifugation.

-

Collect the lower organic phase containing the lipids.

-

Spot the lipid extract onto a TLC plate and develop the chromatogram using an appropriate solvent system to separate phosphatidylbutanol (PBut) from other phospholipids.

-

Visualize and quantify the radiolabeled PBut spot using a phosphorimager or by scraping the spot and performing scintillation counting.

-

Normalize the PBut signal to the total radiolabeled phospholipids to account for variations in cell number and labeling efficiency.

-

Calculate the percent inhibition of PLD activity and determine the IC50 value.

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key aspects of the PLD signaling pathway and a typical experimental workflow for evaluating PLD inhibitors.

Caption: The Phospholipase D2 (PLD2) signaling pathway.

Caption: Experimental workflow for PLD inhibitor discovery.

Conclusion

This compound is a valuable pharmacological tool for the specific investigation of PLD2-mediated signaling pathways. Its high selectivity provides a means to dissect the distinct physiological and pathological roles of PLD2 from those of PLD1. The data and protocols presented in this guide are intended to empower researchers to further elucidate the intricate functions of PLD2 and to accelerate the development of novel therapeutics targeting this important enzyme.

References

- 1. Measuring Phospholipase D Enzymatic Activity Through Biochemical and Imaging Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. scholars.uky.edu [scholars.uky.edu]

- 6. Phospholipase D Signaling Pathways and Phosphatidic Acid as Therapeutic Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cusabio.com [cusabio.com]

- 8. researchgate.net [researchgate.net]

- 9. NEW CONCEPTS IN PLD SIGNALING IN INFLAMMATION AND CANCER - PMC [pmc.ncbi.nlm.nih.gov]

role of PLD2 in glioblastoma

An In-Depth Technical Guide on the Role of Phospholipase D2 in Glioblastoma

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glioblastoma (GBM) remains the most aggressive and lethal primary brain tumor, characterized by rapid proliferation, diffuse invasion, and profound resistance to therapy. The signaling lipid enzyme Phospholipase D2 (PLD2) has emerged as a critical regulator in GBM pathophysiology. Elevated PLD2 expression and activity are correlated with tumor malignancy and poor prognosis. This guide elucidates the core functions of PLD2 in glioblastoma, detailing its central role in critical signaling pathways that drive tumor cell survival, proliferation, and invasion. We provide a comprehensive overview of the PLD2-mediated signaling cascades, summarize key quantitative findings, and present detailed experimental protocols for investigating PLD2 function. This document serves as a technical resource for researchers and drug development professionals aiming to understand and target PLD2 in glioblastoma.

Introduction to PLD2 in Glioblastoma

Phospholipase D (PLD) enzymes catalyze the hydrolysis of phosphatidylcholine (PC), a major membrane phospholipid, to generate the lipid second messenger phosphatidic acid (PA) and choline.[1][2] The two primary mammalian isoforms, PLD1 and PLD2, are implicated in a wide array of cellular processes, and their dysregulation is a hallmark of various cancers.[1][3] In glioblastoma, PLD is frequently upregulated, and its expression correlates with tumor malignancy, invasiveness, and patient survival.[1]

PLD2, in particular, is a key player in GBM signaling. It is primarily localized to the plasma membrane and is involved in pathways crucial for oncogenesis, including cell growth, proliferation, survival, and migration.[3][4][5] Its product, PA, acts as a signaling hub, recruiting and activating a host of downstream effector proteins that drive the malignant phenotype of GBM cells.[6] Understanding the molecular mechanisms governed by PLD2 is therefore critical for developing novel therapeutic strategies against this devastating disease.

Core Signaling Pathways Involving PLD2

PLD2 activity is a central node in several pro-tumorigenic signaling networks in glioblastoma. Its primary role involves the production of PA, which directly influences the localization and activation of key signaling proteins.

The PLD2-Akt Survival Pathway

One of the most well-characterized roles of PLD2 in GBM is its regulation of the pro-survival kinase Akt. The PI3K/Akt signaling pathway is frequently hyperactivated in GBM and is essential for cell growth, proliferation, and survival.[4][7]

PLD2 is a novel upstream regulator of Akt in glioblastoma.[4][8] The enzymatic activity of PLD2, and specifically its product PA, is essential for the membrane recruitment and subsequent activation of Akt.[4][8] Studies have shown that a direct protein-protein interaction occurs between PLD2 and Akt.[4] Inhibition of PLD2 activity leads to decreased Akt activation (phosphorylation), which in turn reduces GBM cell viability by inducing autophagy-dependent cell death.[4][8] This PLD2-Akt axis represents a critical survival mechanism for glioblastoma cells, particularly under stress conditions like serum withdrawal.[4]

Interaction with EGFR Signaling

The Epidermal Growth Factor Receptor (EGFR) is the most frequently amplified and mutated oncogene in GBM, driving relentless tumor growth.[9][10][11] PLD2 has been shown to interact with and modulate EGFR signaling. PLD2 can co-immunoprecipitate with EGFR, and its overexpression leads to increased EGFR mRNA and protein levels.[12] This occurs through a dual mechanism: PLD2-generated PA stabilizes EGFR mRNA, and it also inhibits the degradation of the internalized EGFR protein.[12] This positive feedback loop, where EGFR activates PLD2 and PLD2 in turn enhances EGFR expression and signaling, contributes significantly to the aggressive phenotype of GBM.

Crosstalk with the mTOR Pathway

The mammalian target of rapamycin (mTOR) is a central kinase that regulates cell growth and metabolism and is a downstream effector of the PI3K/Akt pathway.[7][13] While PLD has been implicated as an upstream positive regulator of mTOR in some contexts, studies in U87MG glioblastoma cells suggest that PLD2 and mTOR signaling may be uncoupled.[4][6] Inhibition of PLD2 in these cells did not significantly alter the phosphorylation status of mTOR effectors, even though it robustly inhibited Akt.[4] This suggests that in certain GBM contexts, the pro-survival effects of PLD2 are mediated primarily through Akt and are independent of mTOR.

Role of PLD2 in GBM Pathophysiology

The activation of PLD2-mediated signaling pathways has profound consequences on the biological behavior of glioblastoma cells.

Cell Proliferation and Survival

By sustaining Akt activation, PLD2 is critical for GBM cell survival, particularly under metabolic stress.[4] Inhibition of PLD2 leads to a decrease in cell viability and anchorage-independent growth.[4] Furthermore, PLD2 has been shown to promote cell proliferation, and its inhibition can suppress tumor growth.[14][15] For example, the PLD2-PH domain, acting as a negative regulator, was shown to decrease the proliferation of U87MG xenograft tumors.[14]

Cell Migration and Invasion

A hallmark of glioblastoma is its highly invasive nature, which makes complete surgical resection impossible and invariably leads to tumor recurrence.[16][17] PLD2 plays a significant role in promoting this invasive phenotype. Overexpression of PLD2 enhances the migration and invasion of U87MG glioblastoma cells.[14] Conversely, inhibiting PLD activity or expression reduces the invasive migration of these cells.[1][14] This process is linked to the regulation of the cytoskeleton and the expression of matrix metalloproteinases (MMPs), such as MMP-2, which are enzymes that degrade the extracellular matrix, allowing cancer cells to invade surrounding brain tissue.[2]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on PLD2 in glioblastoma.

Table 1: Effect of PLD Inhibitors on Glioblastoma Cell Viability

| Cell Line | Inhibitor | Concentration | Effect on Viability | Reference |

| U87MG | VU0364739 | 10 µM | Decreased viability after 24h in serum-free media | [4] |

| U87MG | VU0359595 | 20 µM | Decreased viability after 24h in serum-free media | [4] |

Table 2: Impact of PLD2 Manipulation on Akt Phosphorylation and Cell Invasion

| Cell Line | Manipulation | Effect on Akt Phosphorylation (Ser-473) | Effect on Cell Invasion | Reference |

| U87MG | siRNA vs. PLD2 | ~50% decrease | Not specified | [4] |

| U87MG | Overexpression of PLD2 | Not specified | Increased invasion | [14] |

| U87MG | Expression of PLD2-PH Domain | Decreased FAK phosphorylation (downstream) | Significantly decreased invasion | [14] |

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of PLD2's role in glioblastoma.

PLD Activity Assay (In Vivo, Transphosphatidylation)

This protocol measures PLD activity in intact cells by quantifying the formation of phosphatidylbutanol (PtdBut), a product unique to PLD in the presence of 1-butanol.[4][18]

-

Cell Culture: Plate glioblastoma cells (e.g., U87MG) in 12-well plates and grow to ~80-90% confluency.

-

Starvation (Optional): If studying stress-induced activity, serum-starve the cells for 24 hours.

-

Inhibitor Pre-treatment: Add small molecule inhibitors (e.g., VU0364739) at desired concentrations and incubate for 30 minutes at 37°C.

-

Butanol Addition: Add 1-butanol to a final concentration of 0.3% (v/v) to the media. This serves as a substrate for the transphosphatidylation reaction. Incubate for 30 minutes at 37°C.

-

Lipid Extraction:

-

Aspirate media and wash cells twice with ice-cold PBS.

-

Add 500 µL of ice-cold methanol and scrape the cells. Collect the cell suspension.

-

Add 250 µL of chloroform and 200 µL of water. Vortex vigorously.

-

Centrifuge at 1,000 x g for 10 minutes to separate the phases.

-

-

Quantification: Collect the lower organic phase. Dry the lipid extract under nitrogen gas. Reconstitute the lipid film and analyze the PtdBut content using liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: Normalize PtdBut levels to total phosphate or protein content. For inhibitor studies, present data as the percent activity remaining relative to the vehicle-treated control.[4]

Cell Invasion Assay (Boyden Chamber / Transwell Assay)

This assay quantifies the invasive potential of glioblastoma cells through a basement membrane matrix.[14][16][19]

-

Insert Preparation: Use Transwell inserts with 8.0 µm pore size polycarbonate membranes. Coat the top surface of the membrane with a thin layer of Matrigel (or a similar basement membrane extract) and allow it to solidify at 37°C for at least 1 hour.

-

Cell Preparation: Culture glioblastoma cells and harvest them. Resuspend the cells in serum-free media to a concentration of 1 x 10^5 cells/mL.

-

Assay Assembly:

-

Add 750 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower wells of a 24-well plate.

-

Add 500 µL of the cell suspension (containing ~50,000 cells) to the upper chamber of the Matrigel-coated inserts. If testing inhibitors, include them in the cell suspension.

-

-

Incubation: Incubate the plate at 37°C in a humidified incubator for 24-48 hours.

-

Quantification:

-

After incubation, carefully remove the non-invading cells from the top surface of the membrane with a cotton swab.

-

Fix the cells that have invaded to the bottom surface of the membrane with 4% paraformaldehyde or methanol.

-

Stain the fixed cells with a crystal violet solution or a fluorescent dye (e.g., DAPI).

-

Wash the inserts to remove excess stain.

-

-

Imaging and Analysis:

-

Take multiple images of the stained cells on the underside of the membrane using a microscope.

-

Count the number of cells per field of view. Calculate the average number of invading cells across several fields for each condition. Express results as the average number of cells per field or as a percentage relative to a control condition.[14]

-

PLD2 as a Therapeutic Target

The central role of PLD2 in promoting GBM survival and invasion makes it a compelling therapeutic target.[1][4] The development of small molecule inhibitors that can selectively target PLD activity has shown promise in preclinical models by decreasing cancer cell invasiveness.[4] Targeting PLD2 offers a novel strategy to inhibit the Akt pathway without the toxicity associated with directly targeting the Akt kinase itself, which plays a central role in many normal physiological processes.[4][8] Furthermore, because PLD inhibition can sensitize GBM cells to standard-of-care agents like temozolomide, combination therapies involving PLD inhibitors may represent a promising future direction for glioblastoma treatment.[1]

Conclusion

Phospholipase D2 is a pivotal enzyme in glioblastoma, orchestrating key signaling pathways that drive the tumor's aggressive phenotype. Its integral role in the Akt survival pathway and in promoting cell invasion positions it as a high-value target for therapeutic intervention. Further research into the nuanced roles of PLD2 and the development of potent, specific inhibitors are critical steps toward translating this knowledge into effective treatments for glioblastoma patients. This guide provides a foundational resource for scientists dedicated to this effort.

References

- 1. Phospholipase D1 inhibition sensitizes glioblastoma to temozolomide and suppresses its tumorigenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Phospholipase D and Its Essential Role in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phospholipase D2 Mediates Survival Signaling through Direct Regulation of Akt in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PLD2 phospholipase D2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 6. Proliferative and metastatic roles for Phospholipase D in mouse models of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mTOR signaling in glioblastoma: lessons learned from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phospholipase D2 mediates survival signaling through direct regulation of Akt in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. braintumor.org [braintumor.org]

- 10. Updated Insights on EGFR Signaling Pathways in Glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. EGFR Expression and Mechanism of Action in Glioblastoma [wsp-publishing.com]

- 12. researchgate.net [researchgate.net]

- 13. Targeting mTOR in Glioblastoma: Rationale and Preclinical/Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. PLD2 has both enzymatic and cell proliferation-inducing capabilities, that are differentially regulated by phosphorylation and dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Live-Cell Imaging Assays to Study Glioblastoma Brain Tumor Stem Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Measuring Phospholipase D Enzymatic Activity Through Biochemical and Imaging Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Modulation of Glioma Cell Migration and Invasion Using Cl− and K+ Ion Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Target and Binding Site of ML-298

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML-298 is a potent and highly selective allosteric inhibitor of Phospholipase D2 (PLD2), a key enzyme implicated in a variety of cellular processes, including signal transduction, membrane trafficking, and cytoskeletal organization. Dysregulation of PLD2 activity has been linked to several pathologies, most notably cancer, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the molecular target of this compound, its binding characteristics, and the downstream consequences of its inhibitory action, with a particular focus on its effects in glioblastoma.

Molecular Target: Phospholipase D2 (PLD2)

The primary molecular target of this compound is the enzyme Phospholipase D2 (PLD2). PLD2 catalyzes the hydrolysis of phosphatidylcholine (PC), a major component of eukaryotic cell membranes, to produce the signaling lipid phosphatidic acid (PA) and choline. PA is a critical second messenger that recruits and activates a diverse array of downstream effector proteins, thereby influencing multiple signaling cascades that govern cell proliferation, survival, and migration.

While two major isoforms of PLD exist in mammals, PLD1 and PLD2, they exhibit distinct subcellular localizations and regulatory mechanisms. PLD2 is predominantly found at the plasma membrane and displays higher basal activity compared to PLD1. This differential localization and regulation underscore the specific roles of PLD2 in mediating cellular responses to extracellular stimuli.

Quantitative Analysis of this compound Activity

This compound demonstrates remarkable potency and selectivity for PLD2 over its closely related isoform, PLD1. The inhibitory activity of this compound has been quantified in both cellular and biochemical assays, as summarized in the table below.

| Assay Type | Target | IC50 (nM) | Selectivity (fold) |

| Cellular | PLD2 | 355 | >53 |

| Cellular | PLD1 | >20,000 | |

| Biochemical (Purified Enzyme) | PLD2 | 2,800 | >7 |

| Biochemical (Purified Enzyme) | PLD1 | >20,000 |

Table 1: Inhibitory Potency and Selectivity of this compound

The sub-micromolar IC50 value in cellular assays highlights the potent inhibition of PLD2 by this compound in a physiological context. The greater than 53-fold selectivity for PLD2 over PLD1 underscores the value of this compound as a specific chemical probe to dissect the distinct functions of the two PLD isoforms.

Binding Site and Mechanism of Action

This compound functions as an allosteric inhibitor of PLD2. This means that it does not bind to the active site of the enzyme where the substrate, phosphatidylcholine, binds. Instead, it binds to a distinct, topographically separate site, inducing a conformational change in the enzyme that leads to a reduction in its catalytic activity.

While the precise binding site of this compound on PLD2 has not been definitively elucidated through co-crystallography, studies on structurally related inhibitors with the same 1,3,8-triazaspiro[4.5]decane core provide strong evidence for a potential binding region. Mutagenesis studies on a similar PLD2 inhibitor, NFOT, suggest a dual-site interaction, involving both the catalytic domain and an allosteric pocket within the PH (Pleckstrin Homology) domain. This allosteric site is believed to overlap with the binding site for phosphatidylinositol 4,5-bisphosphate (PIP2), a known activator of PLD2. The proposed allosteric binding pocket in the PH domain is formed by residues such as R210, R212, F244, L245, and L246. It is highly probable that this compound engages with a similar allosteric site on PLD2, thereby preventing the necessary conformational changes required for efficient catalysis.

Structure-Activity Relationship (SAR)

This compound belongs to a class of PLD2 inhibitors built around a 1,3,8-triazaspiro[4.5]decan-4-one scaffold. Structure-activity relationship studies have revealed that this core structure is a "privileged scaffold" that confers selectivity for PLD2. Modifications to the peripheral chemical moieties of this scaffold have been shown to modulate both potency and isoform selectivity. For instance, the presence of a methyl group can shift the selectivity profile, in some cases leading to dual PLD1/2 inhibitors. This highlights the intricate relationship between the chemical structure of the inhibitor and its interaction with the allosteric binding pocket of the PLD isoforms.

Downstream Signaling Pathways Affected by this compound

By inhibiting PLD2 and consequently reducing the production of phosphatidic acid, this compound significantly impacts downstream signaling pathways that are crucial for cancer cell pathophysiology, particularly in glioblastoma. One of the most well-characterized pathways affected is the PI3K/Akt signaling cascade.

Inhibition of the PI3K/Akt Pathway in Glioblastoma

In glioblastoma cells, PLD2-generated phosphatidic acid plays a critical role in the activation of the pro-survival kinase Akt. PA facilitates the recruitment of Akt to the plasma membrane, a prerequisite for its phosphorylation and subsequent activation by upstream kinases. By decreasing PA levels, this compound impairs Akt activation. This inhibition of the PI3K/Akt pathway has profound consequences for glioblastoma cells, including a decrease in invasive migration and the induction of autophagy-dependent cell death.

ML-298: A Technical Guide to its Physicochemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML-298 is a potent and selective small molecule inhibitor of Phospholipase D2 (PLD2), a key enzyme implicated in a variety of cellular processes, including signal transduction, membrane trafficking, and cell proliferation. Its selectivity for PLD2 over its isoform PLD1 makes it a valuable tool for dissecting the specific roles of PLD2 in normal physiology and disease. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its use, and an exploration of its mechanism of action within relevant signaling pathways.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized below.

| Property | Value | Source |

| Chemical Name | 3,4-Difluoro-N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]ethyl]-benzamide | |

| Synonyms | CID53393915 | |

| Molecular Formula | C₂₂H₂₃F₃N₄O₂ | |

| Molecular Weight | 432.44 g/mol | |

| Appearance | White to beige powder/crystalline solid | |

| Solubility | DMSO: 20 mg/mL (clear solution) | |

| DMF: 10 mg/mL | ||

| Ethanol: 1 mg/mL | ||

| Storage Temperature | 2-8°C |

Biological Activity and Mechanism of Action

This compound is a highly selective inhibitor of PLD2. It exhibits a half-maximal inhibitory concentration (IC₅₀) of 355 nM for PLD2, while showing minimal activity against PLD1 (IC₅₀ > 20,000 nM), demonstrating over 53-fold selectivity. This selectivity allows for the specific interrogation of PLD2-mediated signaling pathways.

Signaling Pathways

PLD2 catalyzes the hydrolysis of phosphatidylcholine (PC) to produce phosphatidic acid (PA), a critical lipid second messenger. PA, in turn, modulates the activity of a wide array of downstream effector proteins, influencing multiple signaling cascades. One of the key pathways affected by PLD2 activity is the Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade.

This compound, by inhibiting PLD2, reduces the production of PA. This attenuation of PA signaling can impact the MAPK/ERK pathway through several proposed mechanisms. PLD2 has been shown to interact with components of the MAPK pathway, such as the growth factor receptor-bound protein 2 (Grb2) and Son of Sevenless (SOS), a Ras guanine nucleotide exchange factor.[1][2] By modulating the formation or activity of these signaling complexes, PLD2 can influence the activation of Ras and the subsequent phosphorylation cascade of Raf, MEK, and ERK.[1][2]

Experimental Protocols

The following are generalized protocols for assays in which this compound is commonly used. It is crucial to optimize these protocols for specific experimental conditions.

U87-MG Glioblastoma Cell Invasion Assay

This assay is used to assess the effect of this compound on the invasive potential of U87-MG glioblastoma cells.

Materials:

-

U87-MG cells

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

This compound (dissolved in DMSO)

-

Boyden chambers with Matrigel-coated inserts (8 µm pore size)

-

Serum-free DMEM

-

Crystal Violet staining solution

-

Cotton swabs

Procedure:

-

Culture U87-MG cells to ~80% confluency.

-

Harvest cells and resuspend in serum-free DMEM at a concentration of 1 x 10⁵ cells/mL.

-

Add this compound to the cell suspension at desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). A vehicle control (DMSO) should be included.

-

Add 500 µL of the cell suspension to the upper chamber of the Matrigel-coated inserts.

-

Add 750 µL of DMEM with 10% FBS to the lower chamber as a chemoattractant.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours.

-

After incubation, remove the non-invading cells from the upper surface of the insert with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.

-

Stain the cells with Crystal Violet solution for 20 minutes.

-

Gently wash the inserts with PBS.

-

Count the number of invading cells in several random fields under a microscope.

In Vitro PLD2 Enzymatic Assay

This assay measures the direct inhibitory effect of this compound on PLD2 activity. A common method involves a fluorescent readout based on the production of choline.

Materials:

-

Recombinant human PLD2 enzyme

-

Phosphatidylcholine (PC) substrate

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM KCl, 3 mM EGTA, 2 mM MgCl₂)

-

Choline oxidase

-

Horseradish peroxidase (HRP)

-

Amplex Red reagent

-

This compound (dissolved in DMSO)

-

384-well black plates

Procedure:

-

Prepare a reaction mixture containing assay buffer, choline oxidase, HRP, and Amplex Red.

-

Add this compound at various concentrations to the wells of the 384-well plate. Include a vehicle control (DMSO).

-

Add the recombinant PLD2 enzyme to the wells.

-

Initiate the reaction by adding the PC substrate.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Measure the fluorescence intensity using a plate reader (Excitation: ~530-560 nm, Emission: ~590 nm).

-

Calculate the percent inhibition of PLD2 activity for each concentration of this compound and determine the IC₅₀ value.

Conclusion

This compound is a powerful and selective tool for studying the biological functions of PLD2. Its well-defined physicochemical properties and specific mechanism of action make it an invaluable reagent for researchers in cell biology, oncology, and drug discovery. The provided protocols offer a starting point for investigating the effects of this compound on cellular processes and enzymatic activity. As with any scientific tool, careful experimental design and optimization are essential for obtaining robust and reproducible results.

References

The Potent and Selective PLD2 Inhibitor, ML-298: A Technical Overview of Preliminary Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core preliminary studies involving ML-298, a potent and selective small molecule inhibitor of Phospholipase D2 (PLD2). The following sections detail its mechanism of action, summarize key quantitative data, provide experimental protocols for cited studies, and visualize the associated signaling pathways.

Core Concepts: Mechanism of Action

This compound is a selective, allosteric inhibitor of PLD2.[1][2] PLD enzymes catalyze the hydrolysis of phosphatidylcholine (PC) to produce phosphatidic acid (PA), a critical lipid second messenger involved in a variety of cellular processes, including cell proliferation, migration, and survival. Dysregulation of PLD activity, particularly PLD2, has been implicated in the pathology of several diseases, including cancer. In the context of glioblastoma, PLD2 signaling has been shown to be a crucial component in promoting cell survival and invasion.[3][4]

Quantitative Data Summary

The selectivity and potency of this compound have been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data from preliminary studies.

| Parameter | This compound Value | Reference |

| Cellular PLD2 IC₅₀ | 355 nM | [1][3][5][6][7][8][9] |

| Cellular PLD1 IC₅₀ | >20,000 nM | [1][5][6][7][8][9] |

| Selectivity (PLD1/PLD2) | >53-fold | [1][8][9] |

| Biochemical PLD2 IC₅₀ (purified) | 2,800 nM | [1] |

| Biochemical PLD1 IC₅₀ (purified) | >20,000 nM | [1] |

Table 1: In vitro and Cellular Potency and Selectivity of this compound.

Key Experiment: Inhibition of Glioblastoma Cell Invasion

A pivotal preliminary study demonstrated the ability of this compound to decrease the invasive migration of U87-MG human glioblastoma cells without affecting cell viability.[5][6][7][8][9]

Experimental Protocol: Matrigel Invasion Assay

This protocol is a synthesized methodology based on standard Matrigel invasion assays and information from studies on U87-MG cells.

1. Cell Culture and Preparation:

-

U87-MG cells are cultured in Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO₂ humidified incubator.

-

Cells are grown to 70-80% confluency before the assay.

-

Prior to the assay, cells are serum-starved for 24 hours.

2. Preparation of Matrigel-Coated Inserts:

-

Transwell inserts with an 8 µm pore size polycarbonate membrane are used.

-

The inserts are coated with a thin layer of Matrigel Basement Membrane Matrix, which is first thawed on ice.

-

The Matrigel is diluted with cold, serum-free medium and applied to the upper surface of the inserts. The inserts are then incubated at 37°C for at least 1 hour to allow the Matrigel to solidify.

3. Invasion Assay Procedure:

-

A cell suspension is prepared in serum-free medium.

-

The lower chamber of the Transwell plate is filled with medium containing a chemoattractant, such as 10% FBS.

-

The U87-MG cell suspension, along with varying concentrations of this compound or a vehicle control (DMSO), is added to the upper chamber of the Matrigel-coated inserts.

-

The plates are incubated for 24-48 hours at 37°C in a 5% CO₂ incubator.

4. Staining and Quantification:

-

After incubation, non-invading cells on the upper surface of the membrane are removed with a cotton swab.

-

The inserts are fixed with methanol or formaldehyde and then stained with a solution such as crystal violet or DAPI.

-

The inserts are washed and allowed to air dry.

-

The number of invaded cells on the lower surface of the membrane is quantified by counting the cells in several random microscopic fields. The results are then averaged.

Signaling Pathways and Visualizations

The inhibitory effect of this compound on glioblastoma cell invasion is a consequence of its modulation of the PLD2 signaling pathway. PLD2-generated phosphatidic acid (PA) acts as a crucial signaling molecule that can influence cytoskeletal rearrangement and cell motility through various downstream effectors.

References

- 1. The Molecular Basis of Phospholipase D2-Induced Chemotaxis: Elucidation of Differential Pathways in Macrophages and Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. snapcyte.com [snapcyte.com]

- 3. Phospholipase D2 Mediates Survival Signaling through Direct Regulation of Akt in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phospholipase D2 mediates survival signaling through direct regulation of Akt in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phospholipase D in Cell Signaling: From a Myriad of Cell Functions to Cancer Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phospholipase D Signaling Pathways and Phosphatidic Acid as Therapeutic Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Redirecting [linkinghub.elsevier.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

ML-298 (ML297/VU0456810): A Potent GIRK Channel Activator and its Prospective Role in Modulating Cell Migration

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: ML-298, more commonly referred to as ML297 or VU0456810, is a potent and selective small molecule activator of G-protein-activated inwardly rectifying potassium (GIRK) channels. Specifically, ML297 exhibits a preference for GIRK1-containing channels.[1][2][3][4][5][6][7] Emerging research has implicated the overexpression of GIRK1 channels in the progression of several cancers, correlating with increased cell migration and metastasis. This technical guide provides a comprehensive overview of ML297, its mechanism of action, the role of its target (GIRK channels) in cell migration, and detailed experimental protocols to investigate its effects.

Core Concepts: ML297 and GIRK Channels

ML297 is a significant research tool due to its high potency and selectivity for GIRK1/2 channels, with an EC50 of approximately 0.16 µM.[1] It activates these channels in a G-protein-independent manner, providing a direct method to study the physiological and pathological roles of GIRK1-containing channels.[2]

GIRK channels are members of the inwardly rectifying potassium channel family and are crucial regulators of cellular excitability in various tissues, including the brain and heart. In the context of cancer, the aberrant expression of ion channels, including GIRK channels, is increasingly recognized as a contributor to tumorigenesis. Overexpression of GIRK1 has been associated with a more aggressive clinical phenotype in breast cancer and non-small cell lung cancer, including increased lymph node metastasis.[8][9]

The Role of GIRK1 in Cell Migration: A Signaling Pathway Perspective

Overexpression of the GIRK1 subunit in cancer cells has been shown to promote cellular migration.[9][10] Activation of GIRK channels leads to an efflux of potassium ions, which can influence cell volume, membrane potential, and calcium signaling, all of which are critical processes in cell migration. The signaling pathway associated with GIRK1 in breast cancer is linked to MAP kinase signaling, a key regulator of cell migration.[8]

The proposed mechanism involves the activation of GIRK1-containing channels, leading to changes in ion gradients that facilitate the dynamic cell shape changes required for migration. This process is thought to be integrated with other signaling pathways that control the cytoskeletal rearrangements and focal adhesion dynamics necessary for cell movement.

Quantitative Data on ML297 and GIRK1 in Cellular Processes

While direct quantitative data on the effect of ML297 on cancer cell migration is not yet prevalent in published literature, the potency of ML297 and the impact of GIRK1 overexpression on migration have been quantified.

| Compound/Gene | Parameter | Value | Cell Line | Assay | Reference |

| ML297 (VU0456810) | EC50 | 0.16 µM (160 nM) | HEK-293 expressing GIRK1/2 | Thallium flux assay | [1][2] |

| GIRK1 Overexpression | Increase in Motility | Substantially increased | MCF10A (benign breast epithelial) | Not specified | [9][10] |

Experimental Protocols

To investigate the role of ML297 in cell migration, standard in vitro assays such as the Transwell migration assay and the wound healing (scratch) assay can be employed.

Transwell Migration Assay

This assay, also known as the Boyden chamber assay, measures the chemotactic response of cells towards a chemoattractant through a porous membrane.

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-231, a highly invasive breast cancer cell line known to express GIRK1)

-

Transwell inserts (e.g., 8 µm pore size) for 24-well plates

-

Cell culture medium (e.g., DMEM) with and without fetal bovine serum (FBS)

-

ML297 (VU0456810)

-

Vehicle control (e.g., DMSO)

-

Phosphate-buffered saline (PBS)

-

Fixing solution (e.g., 4% paraformaldehyde)

-

Staining solution (e.g., Crystal Violet or DAPI)

-

Cotton swabs

-

Microscope

Procedure:

-

Cell Preparation: Culture cells to 70-80% confluency. The day before the assay, starve the cells in serum-free medium for 12-24 hours.

-

Assay Setup:

-

Add 600 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower wells of a 24-well plate.

-

Harvest the starved cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.

-

Prepare different concentrations of ML297 and the vehicle control in the cell suspension.

-

Add 100 µL of the cell suspension to the upper chamber of the Transwell inserts.

-

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a duration determined by the migratory capacity of the cell line (typically 6-24 hours).

-

Cell Removal and Fixation:

-

Carefully remove the Transwell inserts from the wells.

-

Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.

-

Fix the migrated cells on the lower surface of the membrane by immersing the inserts in a fixing solution for 15-20 minutes.

-

-

Staining and Quantification:

-

Wash the inserts with PBS.

-

Stain the migrated cells with a staining solution for 10-15 minutes.

-

Wash the inserts again with PBS to remove excess stain.

-

Allow the inserts to air dry.

-

Count the number of migrated cells in several random fields of view under a microscope.

-

Calculate the average number of migrated cells per field for each condition.

-

Wound Healing (Scratch) Assay

This assay measures the collective migration of a sheet of cells to close a "wound" created in the monolayer.

Materials:

-

Cancer cell line of interest

-

24-well or 96-well plates

-

Pipette tips (p200 or p1000) or a dedicated wound-making tool

-

Cell culture medium

-

ML297 (VU0456810)

-

Vehicle control (e.g., DMSO)

-

Microscope with a camera and image analysis software

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate at a density that will form a confluent monolayer within 24 hours.

-

Wound Creation:

-

Once a confluent monolayer has formed, create a "scratch" or cell-free gap in the center of each well using a sterile pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

-

Treatment:

-

Replace the PBS with fresh medium containing different concentrations of ML297 or the vehicle control.

-

-

Image Acquisition:

-

Immediately after treatment (t=0), capture images of the wound in each well.

-

Place the plate in an incubator at 37°C and 5% CO2.

-

Capture images of the same fields at regular intervals (e.g., every 6, 12, and 24 hours).

-

-

Data Analysis:

-

Measure the area of the wound at each time point for each condition using image analysis software (e.g., ImageJ).

-

Calculate the rate of wound closure by determining the change in wound area over time.

-

Compare the wound closure rates between the ML297-treated and control groups.

-

Conclusion

ML297 is a valuable pharmacological tool for elucidating the role of GIRK1-containing channels in cellular physiology and disease. Given the established link between GIRK1 overexpression and cancer cell migration, ML297 holds significant potential as a modulator of this process. The experimental protocols detailed in this guide provide a framework for researchers to investigate the direct effects of ML297 on cell migration and to further unravel the intricate signaling pathways involved. Such studies are crucial for validating GIRK1 as a therapeutic target and for the potential development of novel anti-metastatic agents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ML297 (VU0456810), the First Potent and Selective Activator of the GIRK Potassium Channel, Displays Antiepileptic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ML297 (VU0456810), the first potent and selective activator of the GIRK potassium channel, displays antiepileptic properties in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ML297 (VU0456810), the first potent and selective activator of the GIRK potassium channel, displays antiepileptic properties in mice. | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. ML 297 | Inward Rectifier Potassium (Kir) Channels | Tocris Bioscience [tocris.com]

- 7. Collection - ML297 (VU0456810), the First Potent and Selective Activator of the GIRK Potassium Channel, Displays Antiepileptic Properties in Mice - ACS Chemical Neuroscience - Figshare [figshare.com]

- 8. G-Protein Inwardly Rectifying Potassium Channel 1 (GIRK1) Knockdown Decreases Beta-Adrenergic, MAP Kinase and Akt Signaling in the MDA-MB-453 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Consequences of somatic mutations of GIRK1 detected in primary malign tumors on expression and function of G-protein activated, inwardly rectifying, K+ channels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GIRK1 triggers multiple cancer-related pathways in the benign mammary epithelial cell line MCF10A - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Biology of PLD2 with the Selective Inhibitor ML-298: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phospholipase D2 (PLD2), a key enzyme in cellular signaling, catalyzes the hydrolysis of phosphatidylcholine (PC) to generate the second messenger phosphatidic acid (PA).[1][2][3] This process is integral to a multitude of cellular functions, including membrane trafficking, cytoskeletal organization, cell proliferation, and survival.[1][2][4] Dysregulation of PLD2 activity has been implicated in various pathological conditions, most notably cancer, where it is often found to be overexpressed and contributes to tumor growth and metastasis.[5][6] The development of selective inhibitors is therefore crucial for both elucidating the specific roles of PLD2 and exploring its potential as a therapeutic target.

ML-298 is a potent and selective small molecule inhibitor of PLD2.[7][8][9] Its high selectivity for PLD2 over its isoform PLD1 makes it an invaluable tool for dissecting the distinct functions of these two enzymes.[8][9] This technical guide provides an in-depth overview of the biology of PLD2, the characteristics of this compound, and detailed experimental protocols for studying their interaction and effects on cellular pathways.

Quantitative Data: this compound Inhibition of PLD2